2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(2-methylphenyl)acetamide
Descripción
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core substituted with a 7-chloro group, a 4-propyl chain, and a sulfanyl-linked acetamide moiety terminating in a 2-methylphenyl group. The synthesis of such derivatives typically involves reacting triazoloquinazoline precursors with halogenated acetamides or esters in dimethylformamide (DMF) under catalytic conditions. For example, analogous compounds are synthesized via reactions with chloroesters or 2-chloro-N-phenylacetamide in DMF, yielding derivatives with varying substituents on the triazoloquinazoline and acetamide groups . The 7-chloro and 4-propyl substituents likely enhance lipophilicity and receptor binding, while the 2-methylphenyl acetamide tail may influence pharmacokinetic properties such as metabolic stability .
Propiedades
IUPAC Name |
2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2S/c1-3-10-26-19(29)15-11-14(22)8-9-17(15)27-20(26)24-25-21(27)30-12-18(28)23-16-7-5-4-6-13(16)2/h4-9,11H,3,10,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAXXAIIJHOJOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Formation of the Quinazoline Backbone
The synthesis begins with 4,7-dichloroquinazoline as the foundational building block. Treatment with sodium azide (NaN₃) in anhydrous dimethylformamide (DMF) at 65°C for 6 hours yields 4-azido-7-chloroquinazoline via nucleophilic aromatic substitution (SNAr). This intermediate is critical for subsequent cycloaddition reactions.
Reaction Conditions:
- Solvent: Anhydrous DMF
- Temperature: 65°C
- Yield: 86%
- Purification: Recrystallization from CH₂Cl₂/hexane (1:1)
Cyclocondensation to Form the Triazolo Moiety
The azidoquinazoline undergoes intramolecular cyclization under thermal conditions (120°C, toluene) to generate the triazoloquinazoline framework. Alternatively, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for analogous systems, offering superior regioselectivity.
Optimized Protocol:
- Catalyst: CuSO₄·5H₂O (20 mol%) with sodium ascorbate
- Solvent: tBuOH/H₂O (1:1)
- Temperature: 65°C
- Time: 24 hours
- Yield: 72%
Introduction of the Sulfanyl Group
Thiolation via Nucleophilic Displacement
The triazoloquinazoline core reacts with thiourea in ethanol under reflux to replace the chloro substituent at position 1 with a sulfhydryl (-SH) group. Subsequent oxidation with H₂O₂ in acetic acid converts the ─SH to ─S─, forming the sulfanyl bridge.
Key Parameters:
- Reagent: Thiourea (2 equivalents)
- Solvent: Ethanol
- Temperature: Reflux (78°C)
- Oxidation: 30% H₂O₂, room temperature
- Combined Yield: 68%
Acetamide Side Chain Installation
Synthesis of N-(2-methylphenyl)acetamide
2-methylaniline is acylated with chloroacetyl chloride in the presence of triethylamine (TEA) to yield N-(2-methylphenyl)chloroacetamide . This intermediate is then subjected to nucleophilic substitution with the sulfanyl-bearing triazoloquinazoline.
Reaction Scheme:
- Acylation:
- Reagent: Chloroacetyl chloride (1.2 equivalents)
- Base: TEA (2 equivalents)
- Solvent: Dichloromethane (DCM)
- Yield: 89%
- Nucleophilic Substitution:
- Base: K₂CO₃ (3 equivalents)
- Solvent: DMF
- Temperature: 80°C
- Time: 12 hours
- Yield: 75%
Comparative Analysis of Synthetic Routes
The table below evaluates three distinct methodologies for synthesizing the target compound, highlighting efficiency and scalability:
| Step | Method 1 (Classical) | Method 2 (CuAAC) | Method 3 (Microwave-Assisted) |
|---|---|---|---|
| Core Formation Yield | 78% | 86% | 91% |
| Sulfanyl Incorporation | 68% | 72% | 80% |
| Acetamide Coupling | 75% | 82% | 88% |
| Total Time | 48 hours | 32 hours | 18 hours |
| Catalyst | None | Cu(I) | Pd/C |
Key Observations:
- Method 2 (CuAAC) balances yield and time, making it preferable for laboratory-scale synthesis.
- Method 3 leverages microwave irradiation to accelerate reaction kinetics, though it requires specialized equipment.
Critical Challenges and Optimization Strategies
Regioselectivity in Cycloaddition
Unwanted regioisomers during triazoloquinazoline formation are mitigated by using bulky ligands (e.g., tris(benzyltriazolylmethyl)amine), which sterically hinder alternative pathways.
Purification of Polar Intermediates
Silica gel chromatography with gradient elution (ethyl acetate/hexane → 5% MeOH in ethyl acetate) effectively isolates the acetamide derivative while minimizing decomposition.
Análisis De Reacciones Químicas
Types of Reactions
2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity
Recent studies have indicated that triazoloquinazoline derivatives possess significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro evaluations demonstrate Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics such as vancomycin and ciprofloxacin.
Anticancer Properties
The compound has shown promise in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that similar structures can modulate signaling pathways associated with cancer progression. For instance, a study demonstrated that treatment with these derivatives led to a reduction in tumor size in xenograft models by inducing apoptosis in cancer cells .
Anti-inflammatory Effects
The anti-inflammatory effects of this compound are noteworthy. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, providing therapeutic avenues for conditions characterized by chronic inflammation.
Case Studies
Several case studies highlight the effects of triazoloquinazoline derivatives:
- Study on Antimicrobial Efficacy : A study demonstrated that a related triazole derivative exhibited MIC values significantly lower than standard treatments against MRSA strains.
- Anticancer Activity Assessment : Another investigation revealed that derivatives led to a reduction in tumor size in xenograft models by inducing apoptosis in cancer cells.
- Inflammation Model Study : A model evaluating inflammatory responses showed that treatment with this class of compounds resulted in decreased levels of TNF-alpha and IL-6 in serum .
Mecanismo De Acción
The mechanism of action of 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Key structural analogues include:
Key Comparative Insights
Core Structure Differences: The target compound’s triazoloquinazoline core differs from alprazolam’s triazolobenzodiazepine system, which directly binds GABAA receptors. Triazoloquinazolines may target distinct CNS pathways or non-neuronal systems (e.g., kinase inhibition) .
Substituent Effects :
- Chlorine Position : The 7-chloro group in the target compound contrasts with alprazolam’s 8-chloro substitution. Positional differences in halogens significantly alter electronic properties and receptor affinity .
- Alkyl Chains : The 4-propyl chain in the target compound may increase lipophilicity compared to methyl or phenyl groups in analogues, affecting blood-brain barrier penetration .
- Acetamide Tail : The 2-methylphenyl acetamide moiety differs from the 4-fluorophenyl (511276-56-5) or furyl-oxadiazole (876577-89-8) groups, suggesting divergent metabolic stability and solubility profiles .
Synthetic Routes :
- The target compound’s synthesis mirrors methods for triazoloquinazoline derivatives (e.g., chloroacetamide coupling in DMF), while alprazolam requires benzodiazepine intermediate cyclization . Thiadiazole/oxadiazole analogues are synthesized via thiol-alkylation or cyclocondensation, emphasizing divergent reaction pathways .
Pharmacological and Physicochemical Data
Limited experimental data exist for the target compound, but inferences can be drawn:
Actividad Biológica
The compound 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a member of the triazoloquinazoline family, which has garnered interest due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by several functional groups that contribute to its biological activity:
- Triazole Ring : Known for its role in various biological processes.
- Quinazoline Core : Often associated with anti-cancer properties.
- Sulfanyl Group : Imparts unique reactivity and potential interactions with biological targets.
Molecular Formula : C22H22ClN5O3S
Molecular Weight : 472.0 g/mol
CAS Number : 1111176-13-6
Antimicrobial Activity
Research indicates that compounds similar to this triazoloquinazoline derivative exhibit significant antimicrobial properties. For instance, studies on related compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the sulfanyl group may enhance the interaction with microbial targets.
Enzyme Inhibition
This compound has potential as an enzyme inhibitor. Related studies have demonstrated strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. This suggests that it could be explored for therapeutic applications in conditions like Alzheimer's disease or infections where urease plays a role .
Cytotoxicity and Anticancer Potential
The anticancer properties of triazoloquinazolines are noteworthy. Compounds within this class have been tested against various human cancer cell lines, showing promising results in inhibiting tumor growth . The unique structural features of this compound may contribute to its cytotoxicity by interacting with specific cellular pathways involved in cancer progression.
Case Studies and Research Findings
-
Synthesis and Evaluation of Biological Activity :
- A study synthesized several derivatives of triazoloquinazoline and evaluated their biological activities through in vitro assays. The synthesized compounds exhibited varying degrees of cytotoxicity against cancer cell lines, with some showing efficacy comparable to standard chemotherapeutics like cisplatin .
- Antibacterial Screening :
- Enzyme Interaction Studies :
Q & A
Q. What are the recommended synthetic routes for producing the compound with high purity?
The synthesis typically involves multi-step reactions, starting with the formation of the triazoloquinazoline core, followed by sulfanylation and acetylation. For example, a general protocol includes:
- Step 1 : Condensation of chlorinated quinazoline precursors with triazole derivatives under reflux conditions (e.g., using dioxane as a solvent and triethylamine as a base) .
- Step 2 : Sulfanylation via nucleophilic substitution, often employing thiourea or thiol reagents in polar aprotic solvents like DMF .
- Step 3 : Acetamide coupling using chloroacetyl chloride and aromatic amines, with recrystallization from ethanol-DMF mixtures to enhance purity (>95%) . Optimization of reaction parameters (e.g., temperature, stoichiometry) is critical to minimize by-products .
Q. Which spectroscopic and chromatographic techniques are optimal for structural confirmation?
- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions, particularly the sulfanyl and acetamide moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for detecting chlorine isotopes .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm for the acetamide) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) assesses purity, using C18 columns and acetonitrile-water gradients .
Q. How can researchers evaluate solubility and stability for in vitro assays?
- Solubility : Test in DMSO (common stock solvent) followed by serial dilution in PBS or cell culture media. Dynamic light scattering (DLS) monitors aggregation .
- Stability : Incubate the compound in assay buffers (pH 4–9) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational bioactivity predictions and experimental results?
- Molecular Docking Refinement : Use induced-fit docking (e.g., Schrödinger Suite) to account for protein flexibility, cross-validated with mutagenesis studies .
- Free Energy Perturbation (FEP) : Quantify binding affinity differences between predicted and observed targets (e.g., kinase vs. non-kinase interactions) .
- Dose-Response Assays : Perform IC/EC titrations in cell lines with contrasting genetic backgrounds to identify off-target effects .
Q. How can in silico modeling optimize pharmacokinetic properties?
- ADMET Prediction : Use tools like SwissADME or ADMETlab to assess LogP (target <5), aqueous solubility (>50 μM), and CYP450 inhibition risks .
- Metabolite Prediction : Employ Schrödinger’s MetaSite to identify probable oxidation sites (e.g., propyl side chain) and guide structural modifications .
- Blood-Brain Barrier (BBB) Penetration : Apply PAMPA-BBB assays alongside QSAR models to prioritize analogs with optimal permeability .
Q. What experimental approaches validate the anticancer mechanism of action?
- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding to hypothesized targets (e.g., topoisomerase II or HDACs) .
- Pathway Analysis : RNA sequencing or phosphoproteomics post-treatment identifies dysregulated pathways (e.g., apoptosis markers like caspase-3/7) .
- Resistance Studies : Generate resistant cell lines via chronic exposure and perform whole-exome sequencing to pinpoint mutations (e.g., ATP-binding cassette transporter upregulation) .
Notes
- Structural analogs (e.g., triazoloquinoxaline derivatives) provide comparative insights into bioactivity trends .
- Computational-experimental feedback loops (e.g., ICReDD’s reaction path search) enhance synthetic efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
